molecular formula C17H23N3O2 B6788932 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole

5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole

Cat. No.: B6788932
M. Wt: 301.4 g/mol
InChI Key: KVELFSXNZWYQJX-UHFFFAOYSA-N
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Description

5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an oxazole ring, a piperidine ring, and a pyridine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the piperidine and pyridine moieties. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This method often employs palladium catalysts and boron reagents to facilitate the coupling of the different fragments.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and pyridine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives with additional functional groups, while reduction may yield simpler compounds with fewer double bonds.

Scientific Research Applications

5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(3-Methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
  • 5-Methyl-2-[1-[4-(3-methoxypyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
  • **2-[4-(3-Methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-benzoxazole

Uniqueness

What sets 5-Methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-methyl-2-[1-[4-(3-methylpyridin-2-yl)oxypiperidin-1-yl]ethyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-12-5-4-8-18-16(12)22-15-6-9-20(10-7-15)14(3)17-19-11-13(2)21-17/h4-5,8,11,14-15H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVELFSXNZWYQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCN(CC2)C(C)C3=NC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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